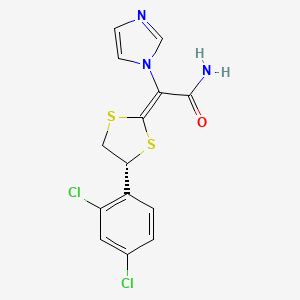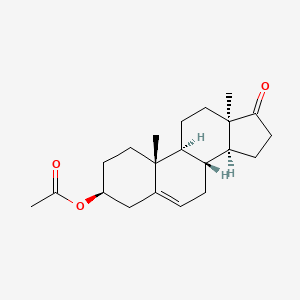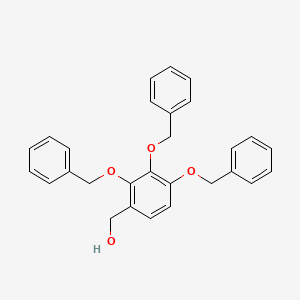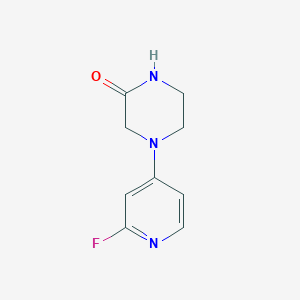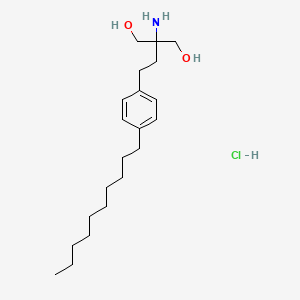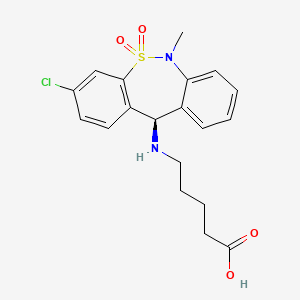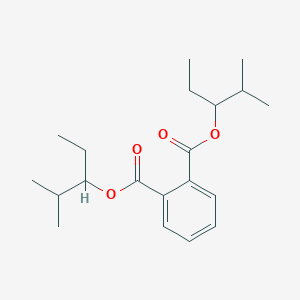
Bis(1-ethyl-2-methylpropyl) Phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-ethyl-2-methylpropyl) Phthalate: is a phthalic acid ester (PAE) widely used as a plasticizer in various industrial applications. Phthalates are known for their ability to enhance the flexibility and durability of plastics, making them essential in the production of numerous consumer goods. This compound, like other phthalates, is lipophilic and can be found in the environment due to its extensive use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1-ethyl-2-methylpropyl) Phthalate typically involves the esterification of phthalic anhydride with 1-ethyl-2-methylpropanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Phthalic Anhydride+2(1-ethyl-2-methylpropanol)→Bis(1-ethyl-2-methylpropyl) Phthalate+Water
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous feeding of phthalic anhydride and 1-ethyl-2-methylpropanol into the reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions: Bis(1-ethyl-2-methylpropyl) Phthalate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds in this compound can be hydrolyzed to produce phthalic acid and 1-ethyl-2-methylpropanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of various oxidized products.
Substitution: The ester groups in this compound can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Phthalic acid and 1-ethyl-2-methylpropanol.
Oxidation: Various oxidized derivatives of the alkyl side chains.
Substitution: Substituted phthalate esters.
Aplicaciones Científicas De Investigación
Bis(1-ethyl-2-methylpropyl) Phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of polymers and other materials to enhance their flexibility and durability.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential toxicological effects and its impact on human health.
Industry: Widely used in the production of flexible plastics, such as those used in medical devices, packaging materials, and consumer goods.
Mecanismo De Acción
The mechanism of action of Bis(1-ethyl-2-methylpropyl) Phthalate involves its interaction with various molecular targets and pathways. As a phthalate, it is known to act as an endocrine disruptor, interfering with the normal functioning of hormonal systems. This can lead to various adverse effects, including reproductive toxicity and developmental abnormalities. The compound can bind to hormone receptors, such as estrogen and androgen receptors, and disrupt their normal signaling pathways.
Comparación Con Compuestos Similares
Bis(1-ethyl-2-methylpropyl) Phthalate can be compared with other similar phthalate esters, such as:
Diethyl Phthalate: Used as a plasticizer and in personal care products.
Di(2-ethylhexyl) Phthalate: Widely used in the production of flexible PVC products.
Diisobutyl Phthalate: Used in adhesives, coatings, and inks.
Uniqueness: this compound is unique due to its specific alkyl side chains, which impart distinct physical and chemical properties compared to other phthalates. These properties can influence its behavior in various applications and its interactions with biological systems.
Propiedades
Fórmula molecular |
C20H30O4 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
bis(2-methylpentan-3-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H30O4/c1-7-17(13(3)4)23-19(21)15-11-9-10-12-16(15)20(22)24-18(8-2)14(5)6/h9-14,17-18H,7-8H2,1-6H3 |
Clave InChI |
ZLNLFXCARHAEHE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C)C)OC(=O)C1=CC=CC=C1C(=O)OC(CC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide](/img/structure/B13435790.png)
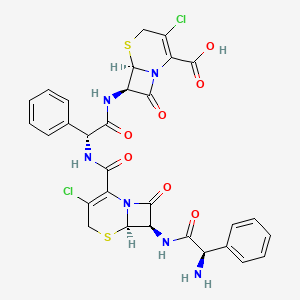
![(R)-12-((S)-7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B13435794.png)
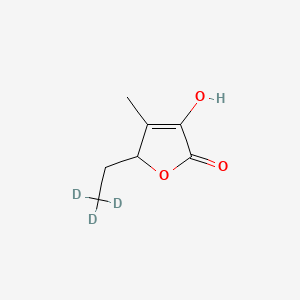
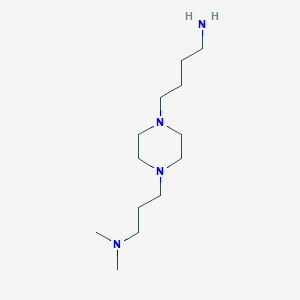
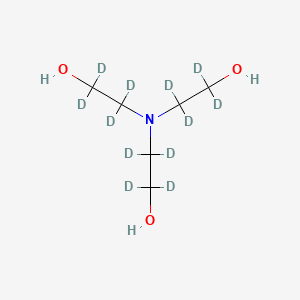
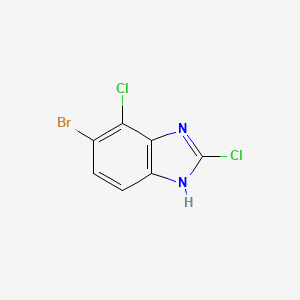
![Methyl [2alpha(E),3beta]-3-Methyl-5-[3-methyl-3-(4-methyl-3-pentenyl)oxiranyl]-2-pentenoic Acid Ester](/img/structure/B13435813.png)
